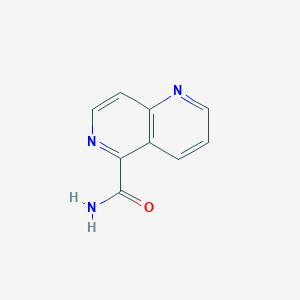

1,6-Naphthyridine-5-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-9(13)8-6-2-1-4-11-7(6)3-5-12-8/h1-5H,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMWDFIPSRVCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492251 | |

| Record name | 1,6-Naphthyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61327-63-7 | |

| Record name | 1,6-Naphthyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Naphthyridine 5 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to the 1,6-Naphthyridine (B1220473) Ring System

The construction of the 1,6-naphthyridine core relies heavily on the formation of the second pyridine (B92270) ring onto a pre-existing pyridine or pyridone precursor. Methodologies are diverse, encompassing acid- or base-catalyzed reactions, metal-catalyzed processes, and multi-component strategies that allow for the rapid assembly of complex derivatives.

Cyclization reactions are fundamental to the synthesis of the 1,6-naphthyridine ring system. These reactions involve the formation of one or more rings from a single starting material or through the condensation of multiple components. The choice of strategy often depends on the desired substitution pattern of the final product.

The Friedländer annulation is a classical and widely used method for synthesizing quinolines and their aza-analogs, including naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). connectjournals.comnih.gov

In the context of 1,6-naphthyridines, this typically involves a 4-aminopyridine (B3432731) derivative with a carbonyl group at the 3-position. For instance, 4-amino-6-chloroquinoline-3-carbaldehyde has been condensed with various reactive methylene (B1212753) compounds to furnish benzo[h] researchgate.netnih.govnaphthyridine derivatives. researchgate.net The reaction is often catalyzed by acids or bases. connectjournals.com Modern variations have employed catalysts like CeCl₃·7H₂O under solvent-free grinding conditions or microwave irradiation to improve efficiency and adhere to green chemistry principles. connectjournals.com A mild and efficient protocol for synthesizing fused polycyclic 1,6-naphthyridin-4-amines involves a CF₃SO₃H- or H₂SO₄-mediated intramolecular Friedel–Crafts-type cycloaromatization of 4-(arylamino)nicotinonitriles, where the cyano group serves as a one-carbon synthon. nih.govrsc.orgnih.gov

Table 1: Examples of Friedländer Condensation for 1,6-Naphthyridine Synthesis

| 2-Aminoaryl Carbonyl Precursor | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 4-Amino-6-chloroquinoline-3-carbaldehyde | Malononitrile (B47326) | Not specified | Benzo[h] researchgate.netnih.govnaphthyridine derivative researchgate.net |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine (B6355638), EtOH | 1,6-Naphthyridin-2(1H)-one nih.gov |

| 4-(Arylamino)nicotinonitriles | (Intramolecular) | CF₃SO₃H or H₂SO₄ | Fused polycyclic 1,6-naphthyridin-4-amines nih.govrsc.org |

The Skraup reaction is another classical method for quinoline (B57606) synthesis that has been adapted for naphthyridines. It involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). acs.org For the synthesis of 1,6-naphthyridine, 4-aminopyridine is used as the starting precursor. acs.orgresearchgate.net

However, the traditional Skraup reaction can be notoriously vigorous and may result in modest yields. acs.org Refinements to the process have been developed to improve outcomes. One such modification involves using 4-aminopyridine-N-oxide as the starting material, which leads to the formation of 1,6-naphthyridine-N-oxide. This intermediate is then reduced to the final 1,6-naphthyridine product. acs.org The Skraup reaction is generally limited to specific naphthyridine isomers, including the 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de

Table 2: Skraup-type Reaction for 1,6-Naphthyridine

| Pyridine Precursor | Reagents | Key Features | Product |

|---|---|---|---|

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | Classical, often vigorous reaction acs.orgresearchgate.net | 1,6-Naphthyridine |

Modern synthetic chemistry increasingly relies on tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. These processes are highly efficient and allow for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net

Several domino strategies have been developed for 1,6-naphthyridine derivatives. One approach involves a one-pot, three-component reaction of ketones, malononitrile, and pyrrolidine (B122466) to create functionalized 1,6-naphthyridines. rsc.orgresearchgate.net Another sophisticated method is the iodine-catalyzed reaction of 2-aminobenzamides with mucobromic acid, which proceeds through a domino sequence involving a double elimination of hydrogen bromide to yield dibenzo[b,h] researchgate.netnih.govnaphthyridine-11-carboxamide derivatives. rsc.org A tandem nitrile hydration/cyclization procedure has also been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org These intermediates can be further functionalized, showcasing the utility of tandem reactions in creating diverse molecular libraries. acs.org

Table 3: Examples of Tandem/Domino Reactions for 1,6-Naphthyridine Synthesis

| Reaction Type | Starting Materials | Key Transformation | Product |

|---|---|---|---|

| One-pot, three-component | Ketones, Malononitrile, Pyrrolidine | Domino reaction | Functionalized 1,6-Naphthyridines rsc.orgresearchgate.net |

| Iodine-catalyzed domino | 2-Aminobenzamides, Mucobromic acid | Double HBr elimination | Dibenzo[b,h] researchgate.netnih.govnaphthyridine-11-carboxamides rsc.org |

| Tandem hydration/cyclization | 2-Cyanoalkyl nicotinic esters | Nitrile hydration followed by cyclization | 1,6-Naphthyridine-5,7-diones acs.org |

This strategy involves the reduction of a functional group to generate a reactive intermediate that immediately undergoes cyclization to form the heterocyclic ring. This approach can simplify synthetic procedures by combining multiple steps into a single operation.

One example involves the synthesis of 4-amino-6-chloroquinoline-3-carbaldehyde, a key precursor for Friedländer condensation. Its preparation includes a synchronous reduction of a nitrile and an ester group using lithium aluminium hydride, followed by oxidation. researchgate.net More directly, a convenient one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines has been developed starting from 2-chloro-3-formylquinolines. The process begins with a reductive amination with various amines in the presence of sodium borohydride to form secondary amine intermediates in situ. These intermediates then undergo further transformations, including cyclization, to yield the final products. researchgate.net

Base-mediated cyclization is a common and effective method for the synthesis of various heterocyclic systems, including 1,6-naphthyridines. In these protocols, a base is used to deprotonate a nucleophile or to facilitate a condensation or rearrangement reaction that leads to ring closure.

For instance, hydroamination products derived from the reaction of 2-chloroquinoline-3-carbonitriles with primary amines can be transformed into benzo[b] researchgate.netnih.govnaphthyridones through a base-mediated cyclization reaction. researchgate.net Similarly, a series of 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxamides were synthesized via an alkoxide-induced rearrangement of corresponding quinolinimidoacetamides, demonstrating a base-induced heterocyclization pathway. researchgate.net

Ring Expansion Methodologies

Ring expansion reactions offer a strategic approach to constructing the bicyclic 1,6-naphthyridine framework from more readily available smaller ring systems. While not a common strategy for the direct synthesis of 1,6-naphthyridine-5-carboxamides, related ring expansions have been documented for analogous structures. For instance, a 6→8 ring expansion has been reported in the functionalization of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridines. In this process, the interaction of 1-indol-3-yl derivatives of these benzo[b] researchgate.netresearchgate.netnaphthyridines with acetylacetylene in isopropanol leads to the expansion of the tetrahydropyridine ring to form an azocine ring fused to the quinoline system mdpi.com. This transformation highlights the potential for ring expansion strategies in modifying the core structure of naphthyridine-related compounds, which could be adapted for the synthesis of functionalized 1,6-naphthyridine systems.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient and diversity-oriented synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines. nih.gov These one-pot reactions offer significant advantages in terms of operational simplicity, atom economy, and the ability to generate molecular complexity in a single step.

One notable example is the pseudo-five-component synthesis of 1,2-dihydro researchgate.netresearchgate.netnaphthyridines from methyl ketones, amines, and malononitrile in water, a green and environmentally friendly solvent. nih.gov This catalyst-free approach allows for the construction of both nitrogen-containing rings of the naphthyridine core without starting from a pre-existing nitrogen heterocycle. nih.gov Another strategy involves a sodium hydroxide-mediated pseudo-five-component reaction of aryl methyl ketones, malononitrile, and thiophenols in ethanol (B145695) to produce highly functionalized 5-amino-1,2-dihydro-1,6-naphthyridine-8-carbonitriles. researchgate.net

Furthermore, the synthesis of pyrano and furano fused naphthyridine derivatives has been achieved through a camphor sulfonic acid (CSA) catalyzed ABB' type multicomponent coupling reaction involving 4-aminopyridine and cyclic enol ethers. ekb.eg This diastereoselective synthesis primarily yields the cis diastereomer, although the addition of water can shift the selectivity towards the trans isomer. ekb.eg The versatility of MCRs is also demonstrated in the one-pot reaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and cyanoacetamide in the presence of ammonium acetate to yield 1,6-naphthyridine-3-carboxamides. researchgate.net

| MCR Type | Reactants | Key Features | Product |

| Pseudo-five-component | Methyl ketones, amines, malononitrile | Catalyst-free, aqueous medium | 1,2-dihydro researchgate.netresearchgate.netnaphthyridines |

| Pseudo-five-component | Aryl methyl ketones, malononitrile, thiophenols | NaOH-mediated, high bond-forming efficiency | 5-amino-1,2-dihydro-1,6-naphthyridine-8-carbonitriles |

| ABB' type coupling | 4-aminopyridine, cyclic enol ethers | CSA-catalyzed, diastereoselective | Pyrano and furano fused naphthyridines |

| One-pot condensation | 2,2,6,6-tetramethylpiperidin-4-one, aromatic aldehydes, cyanoacetamide | Ammonium acetate mediated | 1,6-naphthyridine-3-carboxamides |

Targeted Synthesis of 1,6-Naphthyridine-5-carboxamide Framework

Carboxamide Formation via Nitrile Hydration

The hydration of a nitrile group is a direct and atom-economical method for the formation of a primary carboxamide. This strategy can be employed in the final step of a synthetic sequence or as part of a tandem reaction to construct the this compound framework. A notable example is a tandem nitrile hydration/cyclization procedure developed to access 1,6-naphthyridine-5,7-diones. acs.org This approach begins with a nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester to form a 2-cyanoalkyl nicotinic ester. Subsequent nitrile hydration and cyclization under mild conditions afford the desired 1,6-naphthyridine-5,7-dione scaffold. acs.org

The hydration of nitriles to amides can be achieved under various conditions, including transition metal-free methods. For instance, sodium hydroxide (B78521) in isopropyl alcohol has been shown to effectively mediate the hydration of a wide range of aromatic and heteroaromatic nitriles to their corresponding amides in moderate to good yields. oatext.comresearchgate.net This method offers a simple and environmentally benign alternative to traditional acid- or metal-catalyzed hydration reactions. researchgate.netmdpi.com Kinetic studies have demonstrated that under these basic conditions, the further hydrolysis of the amide to the carboxylic acid is negligible. figshare.comrsc.org

| Method | Reagents/Catalyst | Key Features | Product Type |

| Tandem Hydration/Cyclization | SNAr followed by hydration/cyclization | Mild conditions, access to dione scaffold | 1,6-Naphthyridine-5,7-diones |

| Base-Mediated Hydration | NaOH in Isopropyl Alcohol | Transition metal-free, selective for amide | Aromatic and heteroaromatic amides |

Synthesis from Pyridine Precursors

The construction of the 1,6-naphthyridine ring system frequently relies on the use of appropriately substituted pyridine precursors. A common strategy involves the annulation of the second ring onto a pre-formed pyridine ring. For example, 7,8-dihydro-1,6-naphthyridine-5(6H)-ones and their fully saturated 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-one analogues have been synthesized from simple pyridine precursors. umich.edu

One approach involves the reaction of 2-methylnicotinamide with N,N-dimethylformamide dimethyl acetal, followed by cyclization to yield 1,6-naphthyridin-5(6H)-one. umich.edu This product can then be further functionalized or reduced. For instance, bromination with N-bromosuccinimide introduces a bromine atom at the 8-position, and catalytic hydrogenation can reduce the pyridine ring to afford the tetrahydro derivative. umich.edu

Another versatile method starts from 4-aminopyridine derivatives. The condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine and ethanol yields a 1,6-naphthyridin-2(1H)-one. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate to form the corresponding bicyclic system. nih.gov These examples demonstrate the utility of functionalized pyridines as key building blocks for the construction of the 1,6-naphthyridine core, which can then be further elaborated to introduce the desired carboxamide functionality.

Lactone-to-Lactam Transformation Approaches

The conversion of a lactone to a lactam is a powerful strategy for the synthesis of nitrogen-containing heterocycles. This transformation can be particularly useful for the synthesis of 1,6-naphthyridin-5-ones, which are precursors to the target 1,6-naphthyridine-5-carboxamides. An efficient method for this conversion utilizes 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to mediate the direct transformation of lactones to lactams with various amine nucleophiles. nih.gov This one-pot protocol, which proceeds at room temperature, combines the steps of amidation, alcohol activation, and cyclization. nih.govscite.ai

This methodology has been successfully applied to the synthesis of pyridopyrazine-1,6-diones, which share a similar structural motif with the target compound. nih.govscite.ai The process is scalable and does not require specialized equipment. scite.ai Another approach involves the use of p-toluenesulfonic acid monohydrate and a catalytic amount of 4-dimethylaminopyridine in chloroform to achieve a high-yielding lactone-to-lactam conversion, as demonstrated in the synthesis of thiophene Pechmann lactam. rsc.org These methods provide a viable synthetic route to the lactam core of the 1,6-naphthyridine system, which can then be further functionalized to introduce the carboxamide group.

Advanced Synthetic Strategies for Functionalized 1,6-Naphthyridine Systems

Advanced synthetic strategies provide efficient pathways to highly functionalized 1,6-naphthyridine derivatives, which are often required for various applications. One such strategy involves the use of heteroaryl ditriflates as versatile intermediates. 1,6-Naphthyridine-5,7-diones can be converted into bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.org These intermediates can then undergo one-pot difunctionalization reactions, allowing for the rapid generation of diverse drug-like products. acs.org For example, the C5-triflate can be selectively substituted by an amine nucleophile, followed by a palladium-catalyzed coupling of a second amine at the C7-position, leading to 5,7-diamino-1,6-naphthyridines. acs.org

Another advanced approach is the use of acid-mediated intramolecular Friedel–Crafts-type reactions. A mild and straightforward route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been developed through the CF3SO3H- or H2SO4-mediated intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. nih.gov In this transformation, the cyano group acts as a one-carbon synthon, leading to the formation of the fused ring system in good to excellent yields. nih.gov This method is scalable and provides access to complex polycyclic 1,6-naphthyridine derivatives. nih.gov

| Strategy | Intermediate/Precursor | Key Transformation | Advantages |

| Heteroaryl Ditriflates | 1,6-Naphthyridine-5,7-ditriflates | One-pot difunctionalization | Rapid diversification, access to drug-like molecules |

| Intramolecular Cycloaromatization | 4-(Arylamino)nicotinonitriles | Acid-mediated Friedel-Crafts-type reaction | Mild conditions, scalable, access to polycyclic systems |

Strategies Involving N-Oxide Intermediates

The use of N-oxide intermediates is a well-established strategy for the functionalization of nitrogen-containing heterocycles. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. In the context of 1,6-naphthyridines, this activation enables the introduction of substituents that can be converted into a carboxamide group.

A key transformation is the oxidative cyanation of 1,6-naphthyridine N-oxides. For instance, 1,6-naphthyridine 1,6-dioxide has been shown to react with potassium cyanide. While aqueous conditions can lead to decomposition, treatment with methanolic potassium cyanide followed by an oxidative workup can introduce a cyano group onto the naphthyridine core without eliminating the N-oxide group acs.org. The resulting cyanated N-oxide can then be deoxygenated and the nitrile hydrolyzed to the desired carboxamide.

Another related method is the Reissert reaction, which involves the treatment of a quinoline or related heterocycle with an acyl chloride and a cyanide source, typically potassium cyanide jst.go.jpwikipedia.org. This reaction forms a Reissert compound, an N-acyl-dihydro-cyanosubstituted heterocycle. For 1,6-naphthyridine, this reaction provides a pathway to introduce a cyano group at a position adjacent to a ring nitrogen jst.go.jp. Subsequent hydrolysis of the Reissert compound can yield the carboxylic acid, which can then be converted to the this compound. A modified version, the Reissert-Henze reaction, is specific to N-oxides and typically results in cyanation at the alpha-position to the N-oxide acs.org.

Table 1: Cyanation Reactions via N-Oxide Intermediates

| Starting Material | Reagents | Key Intermediate | Potential Product |

|---|---|---|---|

| 1,6-Naphthyridine 1,6-Dioxide | 1. KCN, MeOH2. Oxidation | Cyano-1,6-naphthyridine N-oxide | Cyanated 1,6-Naphthyridine |

Utilization of Heteroaryl Ditriflates

A highly efficient and versatile method for the synthesis of substituted 1,6-naphthyridines involves the use of heteroaryl ditriflates. This strategy begins with the synthesis of 1,6-naphthyridine-5,7-diones, which are then converted into bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates jst.go.jpacs.org. These ditriflate intermediates are excellent electrophiles for subsequent functionalization.

The triflate groups at the C5 and C7 positions act as excellent leaving groups, facilitating regioselective substitution reactions. Nucleophilic aromatic substitution (SNAr) reactions can be performed at the C5-triflate position, often at room temperature jst.go.jp. By choosing an appropriate nitrogen-based nucleophile, an amino group can be installed, which is a precursor for the carboxamide. For example, a C5 amination can be followed by further reactions at the C7 position jst.go.jpacs.org.

This methodology allows for a one-pot, two-step difunctionalization, providing rapid access to diverse drug-like molecules. The initial SNAr at C5 is typically fast, after which a second catalyst and coupling partner can be added to modify the C7 position, demonstrating the high utility of these ditriflate building blocks jst.go.jpacs.org.

Asymmetric Synthesis Approaches for Chiral Analogs

The development of asymmetric syntheses for chiral analogs of this compound is crucial for producing enantiomerically pure compounds for pharmacological evaluation. One successful approach focuses on the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds.

In one reported synthesis, the key chiral center was established via a ruthenium-catalyzed enantioselective transfer hydrogenation. This method facilitated the asymmetric reduction of a dihydronaphthyridine intermediate, which already contained a carboxamide precursor at the C5 position wikipedia.org. This specific transformation represents a significant advance, as it was the first example of an enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound wikipedia.org.

Another strategy involved a Pictet-Spengler reaction to form the tetrahydronaphthyridine core, followed by chiral HPLC resolution to separate the enantiomers of a key intermediate containing the 5-carboxamide moiety acs.org. Although not an asymmetric synthesis in the strictest sense, this resolution method provides access to optically pure chiral analogs. These approaches highlight the importance of developing methods to control stereochemistry in this class of molecules.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings, such as those in naphthyridines. The reaction involves the displacement of a leaving group, typically a halide, by a nucleophile wikipedia.orglibretexts.org. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group libretexts.orgmasterorganicchemistry.com. The nitrogen atoms in the 1,6-naphthyridine ring system provide this necessary activation.

Syntheses of 5-halo-1,6-naphthyridines, such as 5-chloro or 5-bromo derivatives, provide the necessary substrates for SNAr reactions nih.govresearchgate.netmdpi.com. These halogenated intermediates can then be treated with a variety of nucleophiles to introduce functionality at the C5 position. To form a 5-carboxamide, a two-step sequence is often employed: first, an SNAr reaction with a cyanide source to produce a 5-cyano-1,6-naphthyridine, followed by hydrolysis of the nitrile. Alternatively, reaction with ammonia (B1221849) or an amine followed by carbonylation could also be envisioned.

The reactivity of leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond masterorganicchemistry.com. The high reactivity of heteroaryl triflates in SNAr reactions, as discussed previously, further underscores the utility of this mechanistic pathway for functionalizing the 1,6-naphthyridine core at the 5-position jst.go.jpacs.org.

Table 2: SNAr Reaction on Activated 1,6-Naphthyridines

| Substrate | Leaving Group | Nucleophile | Product Type |

|---|---|---|---|

| 5-Halo-1,6-naphthyridine | Cl, Br | CN⁻ | 5-Cyano-1,6-naphthyridine |

| 5-Triflyl-1,6-naphthyridine | OTf | R₂NH | 5-Amino-1,6-naphthyridine |

Metal-Catalyzed Coupling Reactions for Substitution

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of functionalized 1,6-naphthyridines. These reactions typically involve a halogenated or triflylated naphthyridine as the electrophilic partner.

Following an initial SNAr reaction on a 1,6-naphthyridine-5,7-ditriflate to install a group at the C5 position, the remaining C7-triflate can be subjected to various palladium-catalyzed cross-coupling reactions. These include Suzuki couplings with boronic acids and Kumada couplings with Grignard reagents jst.go.jpacs.org. Palladium-catalyzed cyanation can also be used to install a nitrile group, a direct precursor to the carboxamide jst.go.jp.

Cobalt-catalyzed cross-coupling reactions have also been shown to be effective for the alkylation of chloronaphthyridines, including 5-chloro-1,6-naphthyridine, using alkylmagnesium reagents acs.org. Furthermore, Sonogashira coupling of halogenated quinolines has been used to construct the 1,6-naphthyridine ring system itself, indicating the broad utility of these catalytic methods in both the construction and functionalization of the scaffold researchgate.net.

Purification and Isolation Techniques in 1,6-Naphthyridine Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product is of sufficient purity for characterization and further use. Standard chromatographic and crystallization techniques are commonly employed.

Column chromatography using silica gel is a frequently reported method for the purification of 1,6-naphthyridine derivatives. The choice of eluent is crucial for achieving good separation. Common solvent systems include mixtures of ethyl acetate in chloroform or ethyl acetate in petroleum ether nih.gov. The progress of the purification is typically monitored by thin-layer chromatography (TLC).

Following chromatography or as an alternative purification method, recrystallization is often used to obtain highly pure, crystalline material. A common solvent for the recrystallization of 1,6-naphthyridine derivatives is ethyl acetate (EtOAc) acs.org. The purity of the final isolated compound is confirmed through analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry nih.gov.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,6-Naphthyridine 1,6-Dioxide |

| 1,6-Naphthyridine-5,7-dione |

| 1,6-Naphthyridine-5,7-ditriflate |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine |

| Dihydronaphthyridine |

| 5-Halo-1,6-naphthyridine |

| 5-Chloro-1,6-naphthyridine |

| 5-Bromo-1,6-naphthyridine |

| 5-Cyano-1,6-naphthyridine |

| 2,4,6-Trinitrochlorobenzene |

| p-Chloronitrobenzene |

| o-Chloronitrobenzene |

| m-Chloronitrobenzene |

| Ethyl Acetate |

| Chloroform |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to assign every proton and carbon atom in the 1,6-naphthyridine-5-carboxamide structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic naphthyridine core and the protons of the carboxamide group.

The aromatic region would feature signals for the six protons on the naphthyridine rings. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxamide substituent. Protons adjacent to the nitrogen atoms (e.g., H-2, H-7) are expected to be deshielded and appear at a lower field (higher ppm value). For instance, in the parent 1,6-naphthyridine (B1220473), the proton at position 2 (adjacent to N-1) resonates at approximately 9.10 ppm, while the proton at position 7 (adjacent to N-6) is found around 8.76 ppm. chemicalbook.com The protons on the pyridine (B92270) ring bearing the carboxamide group (H-7, H-8) and the proton on the other pyridine ring (H-2, H-3, H-4) will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

The carboxamide group (-CONH₂) will typically show two broad singlets for the non-equivalent amide protons (NH₂), the chemical shift of which can be highly dependent on the solvent and concentration. Furthermore, a related compound, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, serves as a valuable reference for understanding the potential chemical shifts and electronic environment. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 9.1 - 9.3 | d | ~4.1 |

| H-3 | 7.5 - 7.7 | dd | J ≈ 8.2, 4.1 |

| H-4 | 8.2 - 8.4 | d | ~8.2 |

| H-7 | 8.7 - 8.9 | d | ~6.0 |

| H-8 | 7.9 - 8.1 | d | ~6.0 |

| NH₂ | 7.5 - 8.5 | br s | - |

Note: Predicted values are based on data for 1,6-naphthyridine and related derivatives. chemicalbook.com Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display nine distinct signals: eight for the carbons of the naphthyridine core and one for the carbonyl carbon of the carboxamide group.

The carbonyl carbon (C=O) of the carboxamide is expected to appear significantly downfield, typically in the range of 165-170 ppm, due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The carbons of the heterocyclic rings will resonate in the aromatic region (approximately 110-160 ppm). Carbons directly bonded to nitrogen atoms (C-2, C-5, C-7, C-8a) will be shifted further downfield compared to other ring carbons. rsc.orgrkmmanr.orgmdpi.com Quaternary carbons (C-4a, C-5, C-8a), which lack attached protons, can be identified by their typically weaker signal intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~139 |

| C-5 | ~145 |

| C-7 | ~148 |

| C-8 | ~118 |

| C-8a | ~155 |

| C=O | ~168 |

Note: Predicted values are based on data for substituted 1,6-naphthyridine derivatives. rsc.orgrkmmanr.orgmdpi.com Actual values may vary.

Advanced 2D NMR Techniques for Full Assignment

While 1D NMR spectra provide essential data, complex structures often require 2D NMR experiments for unambiguous assignment of all proton and carbon signals. youtube.com These techniques correlate signals based on through-bond or through-space interactions.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). mnstate.edu For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-7 with H-8, confirming the connectivity within each of the pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. ipb.pt It allows for the definitive assignment of each protonated carbon by linking the known ¹H signals to their corresponding ¹³C signals. For example, the proton signal at ~9.1 ppm (H-2) would show a cross-peak to the carbon signal at ~150 ppm (C-2).

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the entire molecular structure can be achieved. walisongo.ac.id

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govnih.gov This high accuracy allows for the determination of the elemental composition of a molecule from its measured mass. researchgate.net For this compound (molecular formula: C₉H₇N₃O), HRMS would measure the mass of the protonated molecular ion, [M+H]⁺. The experimentally determined mass can then be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A close match between the experimental and theoretical mass confirms the molecular formula with a high degree of confidence. mdpi.com

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₈N₃O⁺ | 174.0662 |

| [M+Na]⁺ | C₉H₇N₃ONa⁺ | 196.0481 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to reveal information about the molecule's structure. nih.gov The fragmentation pattern of this compound would provide key structural evidence.

A plausible fragmentation pathway would begin with the loss of the carboxamide moiety.

Initial Fragmentation: Loss of the isocyanic acid (HNCO, 43.01 Da) or the aminocarbonyl radical (•CONH₂, 44.02 Da) from the precursor ion.

Ring Fragmentation: Subsequent fragmentation of the remaining naphthyridine ring system, likely through the loss of hydrogen cyanide (HCN, 27.01 Da) or other small neutral molecules, which is characteristic of nitrogen-containing heterocyclic compounds.

Analyzing the masses of these fragment ions allows for the reconstruction of the molecule's structure, confirming the presence of the carboxamide group and the 1,6-naphthyridine core.

Table 4: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = 174.07)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 174.07 | 131.06 | HNCO (43.01) | C₈H₇N₂⁺ |

| 174.07 | 130.05 | CONH₂ (44.02) | C₈H₆N₂⁺ |

| 130.05 | 103.04 | HCN (27.01) | C₇H₅N⁺ |

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of 1,6-naphthyridine derivatives. Both ESI-MS and MALDI-MS have been effectively utilized in their characterization.

In High-Resolution Mass Spectrometry (HRMS) using MALDI, derivatives of 1,6-naphthyridine have been precisely identified. For instance, the protonated molecular ion [M+H]⁺ for a 10-chloro-1-(phenylethynyl)-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine derivative (C₂₁H₁₆ClFN₂) was observed at m/z 351.1049, which is in close agreement with its calculated mass of 351.1064. mdpi.com Similarly, another derivative, methyl (2E)-3-(10-chloro-3,4-dihydrobenzo[b] nih.govmdpi.comnaphthyridin-2(1H)-yl)prop-2-enoate (C₁₆H₁₅ClN₂O₂), showed an [M+H]⁺ ion at m/z 303.0911 (calculated: 303.0900). mdpi.com These soft ionization techniques are crucial for confirming the molecular formula of newly synthesized compounds.

ESI-MS studies on related carboxamide compounds, such as piperine (B192125) and its analogues, have shown the formation of characteristic molecular ions like [M+H]⁺ and the sodium adduct [M+Na]⁺. researchgate.net At higher concentrations (≥ 5 ng/μL), dimeric ionic species, such as [2M+Na]⁺, have also been observed, indicating ion clustering within the ESI interface. researchgate.net This behavior is important to consider when interpreting the mass spectra of this compound derivatives, as similar phenomena could occur.

Table 1: Selected Mass Spectrometry Data for 1,6-Naphthyridine Derivatives

| Compound | Ionization Method | Observed m/z | Ion Type |

|---|---|---|---|

| 10-chloro-1-(phenylethynyl)-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine | MALDI+ | 351.1049 | [M+H]⁺ |

| Methyl (2E)-3-(10-chloro-3,4-dihydrobenzo[b] nih.govmdpi.comnaphthyridin-2(1H)-yl)prop-2-enoate | MALDI+ | 303.0911 | [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound structure. The IR spectrum provides direct evidence for the presence of the amide and the aromatic naphthyridine core through their characteristic vibrational modes.

For derivatives of benzo[b] nih.govmdpi.comnaphthyridine, specific absorption bands confirm their structural features. For example, a derivative containing a phenylethynyl group exhibits a sharp absorption band around 2224-2227 cm⁻¹ corresponding to the C≡C stretching vibration. mdpi.com The presence of a carbonyl group, such as in an ester, is identified by a strong C=O stretching band, for instance, at 1724 cm⁻¹. mdpi.com

In the parent this compound, the following characteristic peaks are expected:

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-CONH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band between 1680 cm⁻¹ and 1630 cm⁻¹ due to the carbonyl stretch.

N-H Bending (Amide II band): An absorption band around 1640-1550 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the naphthyridine ring system appear in the 1600-1400 cm⁻¹ region.

For comparison, pyridine-2-carboxamide, a structurally related molecule, shows characteristic IR absorptions that help in assigning the peaks for this compound. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for a Benzo[b] nih.govmdpi.comnaphthyridine Derivative

| Functional Group | Wavenumber (cm⁻¹) | Description | Source |

|---|---|---|---|

| Alkyne (C≡C) | 2224.3 | Stretching Vibration | mdpi.com |

Electronic Absorption and Fluorescence Spectroscopy

The photophysical properties of 1,6-naphthyridine derivatives are of significant interest, with studies focusing on their electronic absorption and fluorescence characteristics.

Analysis of Electronic Spectra and Solvatochromism

The electronic absorption spectra of 1,6-naphthyridine derivatives are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. nih.govrsc.org This effect arises from differential solvation of the ground and excited electronic states of the molecule, leading to shifts in the absorption maxima (λ_max) as the solvent polarity changes. nih.gov

Studies on related 1,6-naphthyridine derivatives have demonstrated this solvent-dependent behavior. nih.gov The analysis of solvatochromic shifts allows for the estimation of changes in the molecule's dipole moment upon electronic excitation. nih.gov Generally, a red shift (bathochromic shift) in the absorption maximum with increasing solvent polarity indicates that the excited state is more polar than the ground state. This behavior is typical for molecules with intramolecular charge-transfer (ICT) character. The study of solvatochromism provides insight into the nature of the electronic transitions and the solute-solvent interactions at a molecular level. nih.govbohrium.com

Fluorescence Studies for Intrinsic Photophysical Properties

Many 1,6-naphthyridine derivatives exhibit interesting fluorescence properties. nih.govrsc.orgnih.gov Upon excitation at their absorption maxima, these compounds can emit light, and the characteristics of this emission provide further insight into their excited-state dynamics.

Photophysical studies on certain 1,6-naphthyridine derivatives show that they possess fluorescence lifetimes (τ_f) of approximately 10 ns and fluorescence quantum yields (Φ_f) in the range of 0.05 to 0.1 in various solvents. nih.gov The introduction of π-donor aryl groups into the naphthyridine scaffold has been shown to increase the fluorescence quantum yields. nih.gov Furthermore, some dibenzo[b,h] nih.govmdpi.comnaphthyridine-2-carboxamide derivatives exhibit strong fluorescence around 440 nm upon excitation near 380 nm. nih.gov The enhancement of fluorescence intensity upon binding to biomolecules like DNA makes these compounds promising as fluorescent probes. nih.gov

Table 3: Illustrative Photophysical Data for 1,6-Naphthyridine Derivatives

| Property | Value | Solvent/Conditions | Source |

|---|---|---|---|

| Fluorescence Lifetime (τ_f) | ~10 ns | Various Solvents | nih.gov |

| Fluorescence Quantum Yield (Φ_f) | 0.05 - 0.1 | Various Solvents | nih.gov |

X-ray Crystallography

The definitive three-dimensional arrangement of atoms in the solid state is provided by X-ray crystallography.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Table 4: Crystallographic Data for a Benzo[b] nih.govmdpi.comnaphthyridine Derivative (Compound 5a)

| Parameter | Value |

|---|---|

| CCDC Number | 2224256 |

| Empirical Formula | C₂₁H₁₇ClFN₂ |

| Crystal System | Not specified in source |

| Space Group | Not specified in source |

| a, b, c (Å) | Not specified in source |

| α, β, γ (°) | Not specified in source |

Note: Detailed crystallographic parameters for this specific compound require access to the Cambridge Crystallographic Data Centre (CCDC) entry. mdpi.com

Microcrystal Electron Diffraction (MicroED) for Complex Structures

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for the structural elucidation of small organic molecules, particularly for those that are challenging to crystallize into sizes suitable for conventional X-ray diffraction (XRD). nih.govnih.gov As a method based on cryo-electron microscopy (cryo-EM), MicroED can determine high-resolution atomic structures from nanocrystals, which may be a billion times smaller in volume than what is required for XRD experiments. nih.govazooptics.com This is especially relevant for compounds like this compound, which may readily form microcrystalline powders.

The power of MicroED lies in the strong interaction between electrons and matter, which allows for the collection of high-quality diffraction data from sub-micron sized crystals. frontiersin.org The technique involves continuously rotating the nanocrystals in a cryo-transmission electron microscope (cryo-TEM) under a very low-dose electron beam, with diffraction patterns recorded as a movie on a fast camera. nih.gov This process minimizes radiation damage and allows for the collection of a complete dataset from a single nanocrystal. The resulting data can be processed using standard crystallographic software to yield atomic-resolution structures, often in a matter of minutes. acs.org

The application of MicroED would provide an unequivocal determination of the three-dimensional structure of this compound. It would confirm the planarity of the naphthyridine core and precisely define the bond lengths and angles, as well as the conformation of the carboxamide substituent relative to the heterocyclic ring system. This method circumvents the often-insurmountable hurdle of growing large single crystals, enabling structural analysis directly from powder samples. acs.org

Table 1: Typical MicroED Experimental and Data Processing Parameters

This table outlines the typical parameters used in a MicroED experiment for the structural analysis of a small organic molecule.

| Parameter | Description | Typical Value/Setting |

| Microscope | Type of electron microscope used. | Cryo-Transmission Electron Microscope (Cryo-TEM) |

| Electron Dose Rate | The rate of electron exposure on the sample. | < 0.1 e⁻/Ų/s |

| Beam Diameter | The size of the electron beam focused on the crystal. | ~0.5 - 1.0 µm |

| Rotation Range | The total angular range the crystal is rotated during data collection. | -60° to +60° |

| Rotation Speed | The speed at which the crystal is continuously rotated. | 0.5 - 1.5 °/s |

| Camera | Detector used for recording diffraction patterns. | CMOS or other fast electron detector |

| Data Processing | Software used for indexing, integration, and structure solution. | Standard X-ray crystallography software (e.g., SHELXT) |

Circular Dichroism (CD) for Conformational and Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light, providing critical information about a molecule's absolute configuration and conformational features. nih.gov While the parent this compound is achiral, derivatives containing chiral centers or molecules exhibiting atropisomerism (chirality due to hindered rotation) can be effectively studied using CD spectroscopy.

The utility of CD spectroscopy extends to analyzing the preferred conformations of the molecule in solution. The carboxamide group's orientation relative to the rigid naphthyridine ring can be influenced by solvent, temperature, or binding interactions. These conformational changes can sometimes induce chirality in the molecule's electronic transitions, which would be detectable by CD.

A CD spectrum displays the difference in absorbance (ΔA) as a function of wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and are characteristic of the molecule's specific three-dimensional structure. researchgate.net For a chiral derivative of this compound, the sign and magnitude of the Cotton effects in the CD spectrum would be directly related to its stereochemistry. Theoretical calculations can be paired with experimental CD spectra to confidently assign the absolute configuration of a chiral center. nih.gov This makes CD an invaluable tool for stereochemical control and analysis in synthetic chemistry.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative

This table presents hypothetical CD spectral data for a chiral derivative of this compound, illustrating how chiroptical properties are represented.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Type of Transition (Hypothetical) |

| 220 | +15,000 | π → π |

| 250 | -8,000 | π → π |

| 280 | +2,500 | n → π |

| 310 | -500 | n → π |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the geometric and electronic characteristics of molecules with high accuracy. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the equilibrium geometry and electronic properties of complex molecules. researchgate.netnih.gov For derivatives of naphthyridine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G(d,p), are performed to find the most stable molecular conformation (the optimized geometry). researchgate.netnih.gov This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. mdpi.com The absence of imaginary frequencies in subsequent vibrational analysis confirms that this structure corresponds to a true energy minimum. mdpi.com

The resulting optimized geometry provides precise data on the three-dimensional arrangement of atoms. Comparing these calculated structures with experimental data, such as from X-ray crystallography, often shows a strong correlation, validating the computational model. mdpi.com For example, in a study of a related complex heterocyclic compound, the calculated bond lengths for N-C bonds were found to have negligible deviation from the experimental values. mdpi.com These structural insights are foundational for understanding the molecule's reactivity and interactions.

Semi-empirical quantum chemistry methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for large molecules. wikipedia.orgucsb.edu They are particularly useful for tasks like conformational analysis and studying solvatochromism.

In a study on a derivative, 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, AM1 and PM3 calculations were utilized to support experimental findings. nih.gov These semi-empirical methods helped in analyzing the relative stabilities of different isomers and their interactions with solvents of varying polarities. nih.gov The calculations supported the interpretation that two intramolecularly hydrogen-bonded structures contribute to the ground state of the compound. Furthermore, the study investigated the equilibrium between covalent and zwitterionic forms, noting that the formation of zwitterionic species was observed only in hydrogen bond donor (HBD) solvents, suggesting that the solvent assists in proton transfer. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy required for electronic transitions. irjweb.comschrodinger.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are commonly used to compute the energies of these orbitals. irjweb.com For a novel benzo[h]chromeno[2,3-b] ucsb.edunih.govnaphthyridine-6(5H),8-dione, DFT calculations were performed to determine the HOMO and LUMO energies, providing insight into the charge transfer interactions within the molecule. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gap of a 1,6-Naphthyridine (B1220473) Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -2.15 |

| Band Gap (ΔE) | 4.06 |

Note: Data is hypothetical based on typical values for similar heterocyclic systems as specific values for the parent 1,6-Naphthyridine-5-carboxamide were not available in the searched literature. The values serve as an illustrative example of computational outputs.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a picture of electron distribution and identifying electrostatic properties. researchgate.net This analysis, performed after a DFT calculation, helps to locate the electrophilic and nucleophilic centers in the molecule.

Table 2: Calculated Mulliken Atomic Charges and Dipole Moment of a 1,6-Naphthyridine Derivative

| Parameter | Value |

| Mulliken Atomic Charges (e) | |

| N1 | -0.25 |

| N6 | -0.31 |

| O (carboxamide) | -0.45 |

| C (carboxamide) | +0.42 |

| Dipole Moment (Debye) | 4.5 D |

Note: Data is hypothetical and illustrative. Specific calculated values for this compound were not available in the searched literature.

Natural Bond Orbital (NBO) analysis is a powerful tool that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding in terms of donor-acceptor interactions. uni-muenchen.de It examines the interactions between filled, Lewis-type NBOs (donors, such as bonds or lone pairs) and empty, non-Lewis-type NBOs (acceptors, typically antibonds). wikipedia.org

The energetic significance of these interactions, which represent electron delocalization or hyperconjugation, is estimated using second-order perturbation theory. uni-muenchen.de A larger stabilization energy (E(2)) associated with a donor-acceptor interaction indicates a more significant delocalization from the idealized Lewis structure. uni-muenchen.de NBO analysis was performed on a complex 1,6-naphthyridine derivative to gain deeper insight into its electronic structure, intramolecular charge transfer, and the stability arising from hyperconjugative interactions. researchgate.net

Table 3: NBO Analysis: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 18.5 |

| LP(1) N6 | π(C5-C10) | 21.2 |

| π(C7-C8) | π(C9-C10) | 15.3 |

| π(C5-C10) | π(N1-C2) | 12.8 |

Note: This table is a hypothetical representation of typical NBO analysis results for an aromatic heterocyclic system, as specific data for the target compound was not available. LP denotes a lone pair, and π denotes an antibonding orbital.*

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds with biological relevance, such as derivatives of this compound, molecular modeling is crucial for understanding their interactions with biological targets.

For instance, molecular modeling studies were conducted on an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, an inhibitor of HIV-1 integrase. nih.gov By analyzing low-energy conformers, researchers were able to propose a binding model where the pharmacophore chelates magnesium ions in the enzyme's active site. nih.gov Such docking studies help to rationalize the structure-activity relationships observed for a series of related analogs. nih.gov

Molecular dynamics (MD) simulations can further extend these insights by simulating the movement of the molecule and its environment over time. chemrxiv.org While specific MD simulations for this compound were not detailed in the provided search results, published molecular dynamics simulations on structurally related inhibitors have been used to explore different potential conformations of the inhibitor when bound to an enzyme, revealing the flexibility of the ligand and the active site. nih.gov These simulations provide a dynamic picture of the binding process and can help explain complex phenomena like drug resistance. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity and physical properties. By mapping the potential energy surface (PES), researchers can identify low-energy, stable conformations.

For derivatives of 1,6-naphthyridine carboxamide, such as the related 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, computational studies have explored their potential energy surfaces. nih.gov The analysis of L-870,810, an 8-hydroxy-(1,6)-naphthyridine carboxamide derivative, revealed a varied potential surface with a total conformational energy range of approximately 15 kcal/mol. nih.gov However, the energy distribution was found to be uneven, with a cluster of five conformers existing within a narrow 1 kcal/mol range, indicating these are the most likely shapes the molecule will adopt. nih.gov The remaining conformers were found at significantly higher energies, between 5 and 15 kcal/mol above the calculated minimum. nih.gov This type of analysis, often performed using methods like ab initio calculations at various levels of theory (e.g., RHF/6-31G(d)), helps in understanding the molecule's flexibility and the specific orientations it favors. researchgate.net

The process involves systematically rotating the molecule's single bonds (defined by torsion angles) and calculating the resulting energy to map out the PES. researchgate.netnih.gov The minima on this surface correspond to stable conformers. researchgate.net For complex molecules, this multidimensional analysis can reveal numerous potential conformers, but often only a few are energetically accessible under normal conditions. researchgate.net

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in drug discovery for understanding how a ligand might interact with its biological target.

Docking studies have been central to investigating 1,6-naphthyridine carboxamide derivatives as therapeutic agents. For instance, in the context of HIV-1 integrase inhibitors, molecular modeling was used to dock 8-hydroxy-(1,6)-naphthyridine carboxamide derivatives into the enzyme's active site. nih.gov These simulations proposed that the naphthyridine carboxamide pharmacophore engages with magnesium ions that are coordinated by key amino acid residues (D64, D116, and E152) in the active site. nih.gov The modeling also suggested that the orientation of the naphthyridine core and its substituents relative to the active site is crucial for its inhibitory activity and can explain observed drug resistance profiles. nih.gov

In broader studies involving related heterocyclic compounds, docking analyses are used to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov These interactions are quantified by a scoring function that estimates the binding affinity, often expressed as a binding energy value. For example, in studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, docking revealed specific interactions with the enzyme's active site, showing better interaction scores than a reference drug. nih.gov

Table 1: Example of Data from Molecular Docking Studies on Related Carboxamide Compounds

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) |

| Pyrazole-Carboxamides | Carbonic Anhydrase I (hCA I) | His94, His96, His119, Thr199, Thr200 | Ki: 0.063–3.368 µM nih.gov |

| Pyrazole-Carboxamides | Carbonic Anhydrase II (hCA II) | His94, His96, His119, Thr199, Thr200 | Ki: 0.007–4.235 µM nih.gov |

| 8-Hydroxy-(1,6)-naphthyridine carboxamides | HIV-1 Integrase | D64, D116, E152 (via Mg²⁺) | Not specified nih.gov |

This table is illustrative of the types of data generated in docking studies for related carboxamide structures.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's chemical structure with its physicochemical properties. While specific QSPR studies for the parent this compound are not prominent in the reviewed literature, the underlying principle, often referred to as Structure-Activity Relationship (SAR) in medicinal chemistry, is widely applied to its derivatives.

SAR studies on benzo[b] nih.govrsc.orgnaphthyridine carboxamides have shown how different substituents on the core structure influence their cytotoxic activity against cancer cell lines. nih.govnih.gov For example, the introduction of various 2-substituents on the naphthyridine ring was explored, with many derivatives showing potent cytotoxicity with IC₅₀ values below 10 nM. nih.govnih.gov A 2-(4-fluorophenyl) derivative proved to be curative in a mouse tumor model at a single low dose, highlighting a significant structure-activity relationship. nih.gov These experimental findings provide the raw data that could be used to build a predictive QSPR or QSAR (Quantitative Structure-Activity Relationship) model, which would describe properties like potency or toxicity as a function of structural descriptors (e.g., electronic, steric, and hydrophobic parameters).

Theoretical Studies of Spectroscopic Properties

Computational methods are frequently used to predict and interpret the spectroscopic signatures of molecules, providing valuable confirmation of experimentally determined structures.

Prediction of UV-Vis and IR Spectra

Theoretical calculations can simulate the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of molecules. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov

For related naphthalimide derivatives, TD-DFT calculations have been used to compute the maximum absorption wavelengths (λmax). nih.gov These theoretical values often show reasonable agreement with experimental spectra, helping to assign the electronic transitions responsible for the observed peaks. nih.gov Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.gov The calculated IR spectra for the monomer and dimer of 1-benzothiophene-2-carboxylic acid showed good agreement with experimental data, helping to confirm the vibrational modes. nih.gov The IR spectra of various 2,7-naphthyridine (B1199556) derivatives have also been characterized, with strong absorption bands for cyano groups appearing around 2200 cm⁻¹, a finding that can be corroborated by theoretical frequency calculations. nih.govmdpi.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for Related Compounds

| Compound Class | Method | Property | Predicted Value | Experimental Value |

| Naphthalimide Derivatives | TD-M06/6-311G | UV-Vis (λmax) | 334 - 373 nm nih.gov | 339 - 353 nm nih.gov |

| Naphthalimide Derivatives | TD-M06/6-311G | Fluorescence Emission | 364 - 400 nm nih.gov | 381 - 420 nm nih.gov |

| 2,7-Naphthyridines | N/A (Experimental) | IR (C≡N stretch) | N/A | 2187–2219 cm⁻¹ nih.govmdpi.com |

This table illustrates the correlation between predicted and experimental values for related molecular structures.

Simulation of NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.gov These simulations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to aid in structure elucidation.

For various heterocyclic compounds, including pyrazole-carboxamides and 2,7-naphthyridines, NMR spectra have been extensively characterized and are crucial for confirming their synthesis. nih.govnih.gov Theoretical calculations of ¹H and ¹³C chemical shifts for molecules like 1-benzothiophene-2-carboxylic acid have been performed and compared to experimental values. nih.gov While a direct simulation for this compound is not detailed in the provided sources, the methodology is robust. The chemical shift of a given nucleus is highly sensitive to its local electronic environment, which is influenced by factors like hybridization, inductive effects from neighboring atoms, and anisotropic effects from π-systems, all of which are modeled in the GIAO calculations. ucl.ac.uk

Nonlinear Optical (NLO) Properties Prediction

Theoretical calculations are also employed to predict the nonlinear optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and photonics. NLO materials can alter the properties of light, and molecules with large hyperpolarizability values are sought after.

DFT and TD-DFT methods have been used to investigate the NLO parameters of push-pull chromophores based on a 2,7-naphthyridine scaffold. rsc.org These studies calculate properties like the first-order hyperpolarizability (β). The results showed that compared to the parent naphthyridine, the designed push-pull systems had smaller energy gaps and significantly higher NLO parameters. rsc.org The calculations also explored the influence of solvents and dispersion frequencies on the hyperpolarizability, revealing that these factors can be tuned to enhance NLO effects. rsc.org Similar computational studies on naphthalimide derivatives have also been conducted to evaluate their third-order NLO polarizabilities, showing their potential for NLO applications. nih.gov

Reaction Chemistry and Mechanistic Studies of 1,6 Naphthyridine 5 Carboxamide

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Ring

Electrophilic aromatic substitution (SEAr) on pyridine (B92270) and its fused analogues, like naphthyridines, is notably challenging. The lone pair of electrons on the nitrogen atoms is basic and readily protonated or coordinates to Lewis acids under the acidic conditions typical for SEAr reactions. This creates a positively charged species, which strongly deactivates the ring system towards attack by electrophiles. The 1,6-naphthyridine (B1220473) nucleus, containing two such nitrogen atoms, is therefore highly deactivated. The presence of an additional electron-withdrawing carboxamide group at the C-5 position in 1,6-naphthyridine-5-carboxamide further diminishes the ring's nucleophilicity, making these reactions exceptionally difficult.

Bromination and Other Halogenation Reactions

Halogenation of electron-deficient heteroaromatic systems like pyridine typically requires harsh reaction conditions, such as high temperatures and the use of oleum or a strong Lewis acid catalyst. chemrxiv.org For the 1,6-naphthyridine ring, electrophilic attack is predicted to occur at positions that are least deactivated by the two nitrogen atoms, which are the β-positions (C-3 and C-8) and the C-4 and C-7 positions. However, the C-5 carboxamide group would further influence this selectivity.

Direct bromination of this compound is not well-documented and is expected to proceed with low efficiency, if at all, under standard electrophilic conditions. Alternative strategies, such as activating the pyridine ring through a ring-opening and closing sequence, have been developed for pyridine itself to achieve regioselective halogenation under milder conditions. chemrxiv.org Such indirect methods might be necessary to functionalize the this compound core via halogenation.

Table 1: Expected Reactivity for Electrophilic Halogenation

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C-2, C-5, C-7 | Highly Deactivated | α and γ positions relative to ring nitrogens; C-5 has an electron-withdrawing group. |

| C-3, C-8 | Less Deactivated | β positions relative to ring nitrogens. Potentially the most favorable sites for substitution. |

Nitration and Acylation Processes

Nitration and Friedel-Crafts acylation are classic electrophilic aromatic substitution reactions that are generally unsuccessful on highly electron-deficient heterocyclic rings like pyridine and, by extension, 1,6-naphthyridine. mdpi.comwikipedia.org

Nitration: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is strongly acidic, which would lead to the protonation of the nitrogen atoms in the 1,6-naphthyridine ring. The resulting dicationic species would be extremely resistant to attack by the nitronium ion (NO₂⁺). While nitration of some benzonaphthyridines has been reported, the substitution occurs exclusively on the more electron-rich benzene (B151609) ring. mdpi.com For the parent this compound, nitration is considered highly improbable under conventional conditions.

Friedel-Crafts Acylation: The Friedel-Crafts acylation reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.orgyoutube.com The basic nitrogen atoms of the 1,6-naphthyridine ring would form a strong complex with the Lewis acid. This complexation acts as a strong deactivating group, preventing the subsequent electrophilic attack by the acylium ion on the aromatic ring. This effect, combined with the pre-existing electron deficiency of the ring and the C-5 carboxamide group, effectively inhibits the Friedel-Crafts reaction.

Nucleophilic Reactions at Naphthyridine Carbons and Nitrogen Atoms

In contrast to its inertness toward electrophiles, the electron-deficient nature of the 1,6-naphthyridine ring makes it an excellent substrate for nucleophilic reactions. The carbon atoms ortho and para to the ring nitrogens (C-2, C-4, C-5, C-7) are particularly electron-poor and are the primary sites for nucleophilic attack.

Regioselective Functionalization

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the 1,6-naphthyridine scaffold. wikipedia.orgnih.govmasterorganicchemistry.com This reaction typically requires a good leaving group, such as a halide, at an activated position. For a hypothetical this compound derivative bearing a leaving group, nucleophilic displacement would be highly favored at the positions activated by the nitrogen atoms. For instance, studies on chloro-substituted benzo[b] mdpi.comresearchgate.netnaphthyridines demonstrate their reactivity towards various nucleophiles. mdpi.comnih.gov

Another important reaction is direct amination, known as the Chichibabin reaction, where a strong nucleophile like the amide anion (NH₂⁻) attacks the electron-deficient ring. For 1,6-naphthyridine, this reaction would be expected to proceed at the C-2 or C-7 positions. The regioselectivity would be influenced by both steric factors and the electronic effects of the C-5 carboxamide group.

Cyanation of Naphthyridine N-Oxides

The formation of an N-oxide significantly alters the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. This dual nature activates the ring for both electrophilic and nucleophilic substitution. For nucleophilic attack, the N-oxide group strongly activates the α (C-2, C-7) and γ (C-4, C-5) positions.

A well-established method for the functionalization of heteroaromatic N-oxides is oxidative cyanation. Research has shown that 1,6-naphthyridine 1,6-dioxide reacts with potassium cyanide in the presence of an oxidizing agent like potassium ferricyanide to yield cyanated products. acs.org This reaction proceeds without the elimination of the N-oxide group, providing a direct route to cyano-1,6-naphthyridine N-oxides. The reaction is typically performed in a protic solvent, such as water. acs.org The treatment of 1,6-naphthyridine 1,6-dioxide with methanolic potassium cyanide alone, without an external oxidizing agent, has been shown to produce a mixture of 2-cyano-1,6-naphthyridine 1,6-dioxide, 7-cyano-1,6-naphthyridine 1-oxide, and 2-methoxy-1,6-naphthyridine 1,6-dioxide. acs.org

Table 2: Products from the Reaction of 1,6-Naphthyridine 1,6-Dioxide with KCN

| Product | Reagents | Yield | Reference |

|---|---|---|---|

| 2-Cyano-1,6-naphthyridine 1,6-dioxide | KCN in MeOH | - | acs.org |

| 7-Cyano-1,6-naphthyridine 1-oxide | KCN in MeOH | - | acs.org |

| 2-Methoxy-1,6-naphthyridine 1,6-dioxide | KCN in MeOH | - | acs.org |

The mechanism is believed to involve the initial attack of the cyanide ion at an activated position (e.g., C-2) to form a dihydro-naphthyridine adduct. Subsequent oxidation re-aromatizes the ring, leading to the final cyanated N-oxide product. This method provides a powerful tool for introducing a versatile cyano group onto the 1,6-naphthyridine scaffold.

Cycloaddition Reactions Involving 1,6-Naphthyridines

Cycloaddition reactions involving heteroaromatic rings like naphthyridines are less common than their substitution reactions. In theory, the pyridine rings within the 1,6-naphthyridine structure could participate in Diels-Alder reactions, acting as either an azadiene (diene component) or a dienophile.

When acting as an azadiene, the electron-deficient nature of the 1,6-naphthyridine ring suggests it would react most readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, this type of reactivity is often difficult to achieve and may require high temperatures or specific activation of the naphthyridine ring.

While cycloaddition reactions are extensively used in the synthesis of various naphthyridine derivatives, including those based on the 1,6-naphthyridine scaffold, the participation of the pre-formed aromatic 1,6-naphthyridine ring itself as a reactant in cycloaddition chemistry is not a widely reported or synthetically exploited pathway. ekb.eg Specific examples involving this compound in cycloaddition reactions are not readily found in the literature, suggesting this is not a primary mode of reactivity for this compound class.

Elucidation of Reaction Mechanisms

The study of reaction mechanisms is fundamental to understanding and optimizing the synthesis of novel this compound derivatives. Research in this area focuses on proposing and substantiating the pathways of chemical transformations, identifying key intermediates and transition states, and determining how catalysts and reaction conditions can be manipulated to achieve desired outcomes in terms of yield and selectivity.

Proposing Mechanistic Pathways for Novel Transformations

The development of new synthetic routes to functionalized this compound cores and their subsequent derivatization relies heavily on the proposition of plausible reaction mechanisms. These hypotheses are typically formulated based on established chemical principles and preliminary experimental observations.

One significant transformation involves the construction of the 1,6-naphthyridine-5,7-dione skeleton, a close analog and potential precursor to this compound derivatives. A proposed mechanistic pathway for the formation of this dione system begins with a nucleophilic aromatic substitution (SNAr) reaction. In this step, a nitrile anion attacks a 2-chloronicotinic ester, displacing the chloride and forming a 2-cyanoalkyl nicotinic ester intermediate. This is followed by a tandem nitrile hydration and cyclization sequence under mild conditions to yield the 1,6-naphthyridine-5,7-dione core acs.org. This proposed pathway provides a strategic approach to assembling the bicyclic system.